![molecular formula C12H10N4 B11890894 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl (para-methylphenyl) group at position 2. This scaffold mimics the adenine moiety of ATP, enabling competitive inhibition of kinases by occupying the ATP-binding pocket . Its structural similarity to purines makes it a versatile template for designing kinase inhibitors targeting receptors such as EGFR, IGF-1R, and RAF . The p-tolyl substituent enhances hydrophobic interactions within kinase domains, improving binding affinity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(p-tolyl)-1H-pyrazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Dimroth-Type Isomerization
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives undergo Dimroth rearrangement under basic or acidic conditions, leading to isomerized products. For example:
-
Compound 3 (1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine) isomerizes to pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine (9) when refluxed in dioxane with piperidine .
-
Heating 9 in ethanol with acetic acid further isomerizes it to pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine (8) .
Key NMR Data
Compound | δ (1H-NMR, ppm) | Key Signals |
---|---|---|
8 | 8.54 (s, 2H, C3-H/C6-H), 10.19 (s, NH) | Overlapping aromatic protons |
9 | 8.50 (s, C9-H), 9.15 (s, C5-H) | Distinct downfield shifts for triazole protons |
Triethyl Orthoformate
Refluxing 3 with triethyl orthoformate yields 7 -(p-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine (8 ) via cyclocondensation .
Formic Acid
Treatment of 3 with formic acid produces 8 through intermediate 9 , confirmed by the absence of NH signals in the 1H-NMR spectrum .
Reactions with Amines
-
Compound 5 (4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine) reacts with m-anisidine in methanol to form 9 (77% yield) .
-
Substitution at the C4 position occurs under mild conditions (RT to reflux) .
Reaction Conditions
Substrate | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
5 | m-Anisidine | Reflux, 5h | 9 | 85% |
Ethoxymethylenemalononitrile
Compound 3 condenses with ethoxymethylenemalononitrile in ethanol to form 4 (5-amino-3-substituted-pyrazole-4-carbonitrile derivatives) .
Spectral Confirmation
Acid-Catalyzed Cyclization
Refluxing 3 with 1-naphthylacetic acid or nicotinic acid in POCl₃ yields polycyclic derivatives 10 and 11 , respectively .
Representative Pathway
-
3 + 1-naphthylacetic acid → Intermediate via Dimroth rearrangement → 10 (2-naphthyl-substituted triazolopyrimidine) .
Partial Hydrolysis
5-Amino-pyrazolo[3,4-d]pyrimidine derivatives undergo partial hydrolysis with NaOH to form carboxamide intermediates, which further react with urea or thiourea to yield fused oxazinone systems .
Example
Suzuki Coupling and Cross-Coupling
Though not explicitly detailed in the sources, analogous pyrazolo[3,4-d]pyrimidines undergo palladium-catalyzed coupling reactions for aryl/heteroaryl functionalization .
Key Structural Insights
-
Isomer Stability : Triazolo[1,5-c]pyrimidines (8 ) are thermodynamically favored over [4,3-c] isomers (9 ) due to aromatic stabilization .
-
Substituent Effects : Electron-withdrawing groups at C4 enhance reactivity toward nucleophiles .
For further synthetic protocols or spectral data, refer to the experimental sections in .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives is their role as epidermal growth factor receptor inhibitors (EGFRIs) . Research has demonstrated that certain derivatives exhibit potent anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, a study highlighted that specific derivatives showed IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against the mutant form (EGFR T790M) with an IC50 of 0.236 µM .
Other Therapeutic Applications
Beyond oncology, this compound has shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives have been evaluated for their anti-inflammatory properties, demonstrating potential in treating conditions characterized by excessive inflammation .
- Antidiabetic Effects : The compound's ability to modulate glucose metabolism has led to investigations into its use as an antidiabetic agent, with some derivatives showing promising results in preclinical models .
- Antimicrobial Activity : The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its antimicrobial properties, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives and assessed their biological activities against several cancer cell lines. Compounds were tested for kinase inhibition and showed significant anti-proliferative effects, with detailed structure-activity relationship analyses conducted to optimize efficacy .
- In Vivo Studies : In vivo models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of selected compounds. These studies often involve tumor-bearing mice to assess tumor growth inhibition and overall survival rates following treatment with pyrazolo[3,4-d]pyrimidine derivatives .
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
12b | EGFR | 0.016 | A549 |
12b | EGFR T790M | 0.236 | HCT-116 |
Various Derivatives | Anti-inflammatory | Varies | In vitro |
Various Derivatives | Antimicrobial | Varies | In vitro |
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with kinase enzymes. This compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. By occupying this site, it inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Target Selectivity
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituents at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogs:
Challenges and Limitations
Biological Activity
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine, commonly referred to as PP1, is a compound of significant interest in medicinal chemistry due to its inhibitory effects on various protein kinases. This article explores the biological activities associated with this compound, focusing on its mechanism of action, efficacy in cancer treatment, and potential applications in other therapeutic areas.
PP1 functions primarily as an ATP-competitive inhibitor of the Src family of tyrosine kinases. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, thereby inhibiting their activity. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold enhance its potency against specific kinases by optimizing interactions within the binding pocket.
Inhibitory Activity Against Tyrosine Kinases
PP1 has been characterized for its ability to inhibit various tyrosine kinases, including p60c-Src. Research indicates that PP1 derivatives exhibit varying degrees of inhibitory activity based on structural modifications. For instance, receptor docking studies have demonstrated that certain derivatives possess stronger binding affinities and inhibitory effects compared to others .
Table 1: Inhibitory Potency of PP1 and Derivatives
Anticancer Activity
Multiple studies have evaluated the anticancer potential of this compound and its derivatives across various cancer cell lines. A notable study reported that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant growth inhibition in renal carcinoma cell lines (RFX 393) with IC50 values ranging from 11.70 µM to 19.92 µM .
Case Study: Cytotoxic Effects on RFX 393 Cells
In vitro studies revealed that treatment with PP1 derivatives resulted in:
- Cell Cycle Arrest : A significant increase in cell populations at the G0–G1 phase post-treatment.
- Apoptosis Induction : Enhanced apoptosis rates were observed, indicating that these compounds not only inhibit kinase activity but also trigger programmed cell death in cancer cells.
Comparative Efficacy Against Cancer Cell Lines
The efficacy of PP1 and related compounds was assessed against various cancer cell lines, showcasing broad-spectrum activity:
Table 2: Growth Inhibition Across Cancer Cell Lines
Compound | Cell Line | GI% | Reference |
---|---|---|---|
PP1 | HOP-92 (Lung) | 71.8 | |
PP1 | NCI-H460 (Lung) | 66.12 | |
PP1 | ACHN (Renal) | 66.02 | |
Hydroxy-PP | SNB-75 (CNS) | 69.53 |
Applications Beyond Oncology
Beyond its anticancer properties, research indicates potential applications of PP1 in modulating kinase activity in other diseases such as myocardial infarction and chronic inflammatory conditions. The ability to selectively inhibit specific kinases makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies.
Q & A
Q. Basic: What is the molecular structure and key physicochemical properties of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine?
Answer:
The core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with a p-tolyl group at the 3-position. Key properties include:
- Molecular formula : C12H11N5 (derived from analogous structures in and ).
- IUPAC name : 3-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
- Spectroscopic identifiers : IR and 1H NMR are critical for confirming functional groups and proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm and methyl groups at δ 2.3–2.5 ppm) .
- Thermal stability : Melting points for similar derivatives range from 224–278°C, depending on substituents .
Q. Basic: What are the recommended methods for synthesizing this compound and its derivatives?
Answer:
Two primary synthesis routes are documented:
Alkylation/Coupling Reactions :
- React 4-amino-pyrazolo[3,4-d]pyrimidine intermediates with p-tolyl halides in dry acetonitrile (ACN) under reflux. Purify via recrystallization from ACN .
- Example: Synthesis of N-(4-aryloxy-phenyl) derivatives yields products confirmed by 1H NMR (e.g., δ 8.14 ppm for H-3) .
Hydrazine-Based Cyclization :
- Condense p-tolyl-substituted hydrazines with nitriles or carbonyl precursors. Optimize reaction time (2–24 hours) and temperature (50–100°C) to achieve yields up to 61% .
Table 1: Comparison of Synthesis Methods
Method | Solvent | Yield | Key Characterization Techniques | Reference |
---|---|---|---|---|
Alkylation | Dry ACN | N/A | 1H NMR, IR | |
Hydrazine Cyclization | Ethanol | 61% | 1H NMR, MS |
Q. Basic: How should researchers handle and store this compound to ensure safety and stability?
Answer:
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to brominated analogs in ).
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter reactivity .
- Waste Disposal : Neutralize acidic/byproduct residues (e.g., HCl from salt formation) before disposal .
Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., ACN, DMF) enhance nucleophilic substitution reactions, while ethanol favors cyclization .
- Catalysis : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Temperature Control : Gradual heating (50°C → reflux) minimizes side products in multi-step syntheses .
- Yield Contradictions : Lower yields (e.g., 52.7% in hydrochloride salt formation) may arise from incomplete precipitation; optimize pH and cooling rates .
Q. Advanced: What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
Answer:
- Spectroscopy :
- 1H NMR : Assign aromatic protons (δ 7.3–8.4 ppm) and methyl groups (δ 2.3–2.5 ppm) to confirm substitution patterns .
- IR : Identify NH stretches (~3400 cm−1) and C=N/C=C vibrations (~1600 cm−1) .
- X-Ray Powder Diffraction (XRPD) : Resolve polymorphism issues, as seen in hydrochloride salts (e.g., distinct peaks at 2θ = 10.5°, 15.2°) .
- Mass Spectrometry (MS) : Use high-resolution MS to differentiate isotopic patterns (e.g., M+1 at m/z 385) .
Q. Advanced: How can researchers address discrepancies in spectroscopic data between synthesized batches of this compound?
Answer:
- Contradiction Analysis :
- Reproducibility : Standardize reaction quenching and workup protocols to minimize batch-to-batch variability .
Q. Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Answer:
- Enzyme Inhibition : Screen against hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using radiometric assays, as pyrazolo-pyrimidines mimic purine bases .
- Cellular Uptake : Use fluorescence-tagged analogs to assess permeability in cancer cell lines (e.g., HeLa) .
- Dose-Response Studies : Perform IC50 determinations with ATP-based viability assays (e.g., CellTiter-Glo®) .
Q. Advanced: What strategies exist for modifying the this compound scaffold to enhance target selectivity?
Answer:
- Substitution Patterns :
- Pharmacophore Hybridization : Fuse with triazole or benzisoxazole moieties to exploit dual-target activity (e.g., hybrid inhibitors in ).
Table 2: Selectivity-Optimized Derivatives
Derivative | Modification | Target Selectivity | Reference |
---|---|---|---|
1-Cyclopentyl analog | Increased lipophilicity | Kinase inhibition | |
4-Thiourea derivative | Enhanced H-bonding | HGPRT inhibition |
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
ZUVXYDOXVIPKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.